molecular formula C12H12N2O5S B15204620 N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide

N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide

Cat. No.: B15204620
M. Wt: 296.30 g/mol
InChI Key: OZSNODCFYRUITM-UHFFFAOYSA-N
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Description

N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an acetamide moiety, along with a 2,5-dioxopyrrolidin-1-yl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide typically involves the reaction of 4-aminophenylsulfonyl acetamide with 2,5-dioxopyrrolidin-1-yl derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby modulating cellular processes. For instance, it has been shown to suppress cell growth and increase cell-specific glucose uptake rate in monoclonal antibody production . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12N2O5S

Molecular Weight

296.30 g/mol

IUPAC Name

N-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylacetamide

InChI

InChI=1S/C12H12N2O5S/c1-8(15)13-20(18,19)10-4-2-9(3-5-10)14-11(16)6-7-12(14)17/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

OZSNODCFYRUITM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O

Origin of Product

United States

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